molecular formula C10H19NO B13189756 [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol

[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol

Cat. No.: B13189756
M. Wt: 169.26 g/mol
InChI Key: QPBJHAACMVBNDF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutylmethanol: is an organic compound with the molecular formula C11H21NO It is a derivative of cyclobutane, featuring both an aminomethyl and a hydroxymethyl group attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclobutanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-(Aminomethyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 1-(Aminomethyl)cyclobutylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : The compound can be reduced to form cyclobutylamines or cyclobutanols using reducing agents such as lithium aluminum hydride or sodium borohydride .

Substitution: : Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under varying temperatures and solvents.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylamines and cyclobutanols.

    Substitution: Substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural stability . This allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler alcohol derivative of cyclobutane.

    Cyclobutylamine: An amine derivative of cyclobutane.

    Cyclobutanone: A ketone derivative of cyclobutane.

Uniqueness

    Structural Complexity: 1-(Aminomethyl)cyclobutylmethanol has both an aminomethyl and a hydroxymethyl group, providing unique reactivity and potential for diverse applications.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-cyclobutylmethanol

InChI

InChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2

InChI Key

QPBJHAACMVBNDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2(CCC2)CN)O

Origin of Product

United States

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